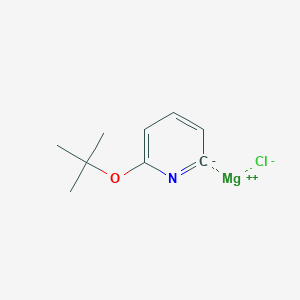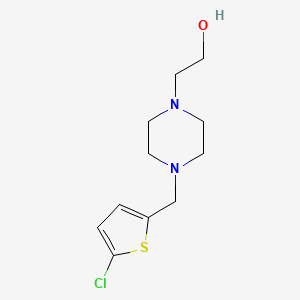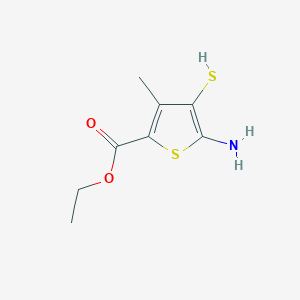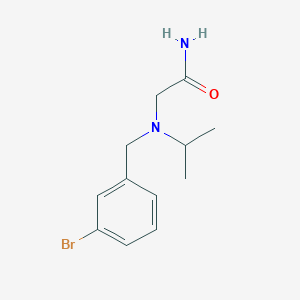
2-((3-Bromobenzyl)(isopropyl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Bromobenzyl)(isopropyl)amino)acetamide is an organic compound with the molecular formula C12H17BrN2O. This compound is characterized by the presence of a bromobenzyl group, an isopropyl group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromobenzyl)(isopropyl)amino)acetamide typically involves a multi-step process. One common method includes the bromination of benzylamine followed by the reaction with isopropylamine and acetic anhydride. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Bromobenzyl)(isopropyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-((3-Bromobenzyl)(isopropyl)amino)acetamide is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3-Bromobenzyl)(isopropyl)amino)acetamide involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes and receptors, modulating their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The acetamide group can form hydrogen bonds with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-Chlorobenzyl)(isopropyl)amino)acetamide
- 2-((3-Fluorobenzyl)(isopropyl)amino)acetamide
- 2-((3-Methylbenzyl)(isopropyl)amino)acetamide
Uniqueness
2-((3-Bromobenzyl)(isopropyl)amino)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can participate in specific interactions with biological targets, making this compound particularly interesting for research .
Propriétés
Formule moléculaire |
C12H17BrN2O |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
2-[(3-bromophenyl)methyl-propan-2-ylamino]acetamide |
InChI |
InChI=1S/C12H17BrN2O/c1-9(2)15(8-12(14)16)7-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3,(H2,14,16) |
Clé InChI |
POFHXHYNDRQVAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC(=CC=C1)Br)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


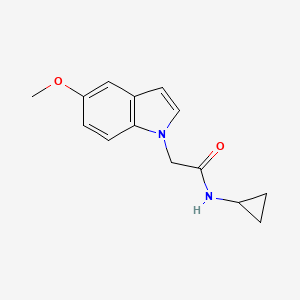

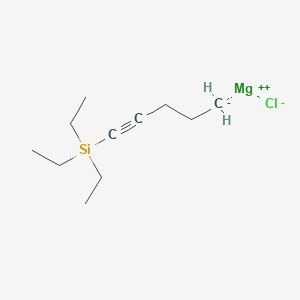
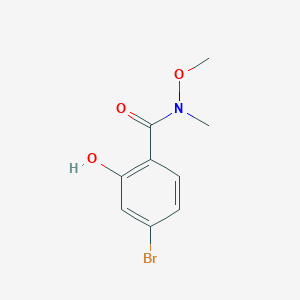
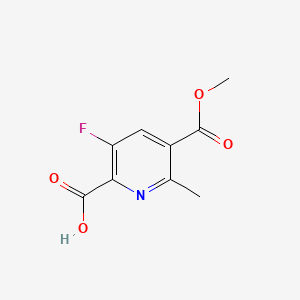
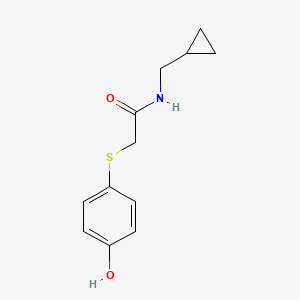
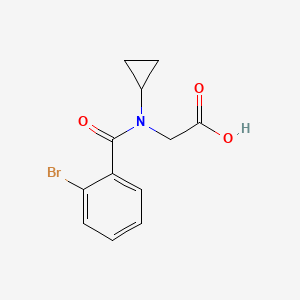
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)
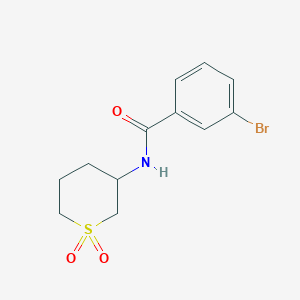
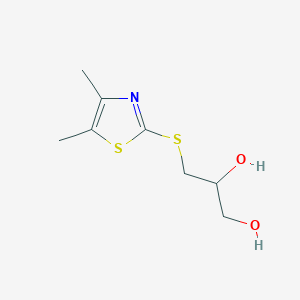
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)
